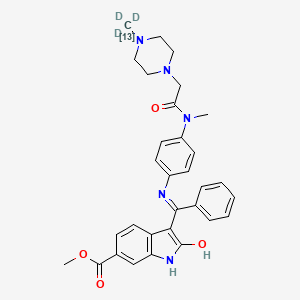
Nintedanib-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nintedanib-13C,d3 is a labeled analogue of nintedanib, a small molecule tyrosine kinase inhibitor. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways. Nintedanib itself is known for its role in treating idiopathic pulmonary fibrosis and certain types of cancer by inhibiting multiple signaling receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the nintedanib molecule. This process typically requires specialized reagents and conditions to ensure the correct placement of these isotopes. The synthetic route often involves multiple steps, including the preparation of intermediate compounds that are subsequently labeled with carbon-13 and deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of isotopes. Quality control measures are crucial to verify the isotopic labeling and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nintedanib-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deuterated analogues with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Nintedanib-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of nintedanib by tracking the labeled isotopes.
Biology: Researchers use it to investigate the biological effects of nintedanib on cellular processes and signaling pathways.
Medicine: It aids in the development of new therapeutic strategies for diseases like idiopathic pulmonary fibrosis and cancer by providing insights into the drug’s mechanism of action.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control
Mecanismo De Acción
Nintedanib-13C,d3 exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. This inhibition disrupts signaling pathways involved in cell proliferation, migration, and differentiation, ultimately reducing fibrosis and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Pirfenidone: Another drug used to treat idiopathic pulmonary fibrosis, but it works through different mechanisms, including the inhibition of transforming growth factor-beta.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment, specifically targeting the epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy
Uniqueness
Nintedanib-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific investigations .
Propiedades
Fórmula molecular |
C31H33N5O4 |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1+1D3 |
Clave InChI |
CPMDPSXJELVGJG-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
SMILES canónico |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
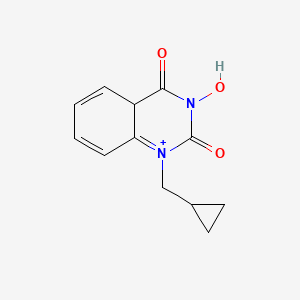
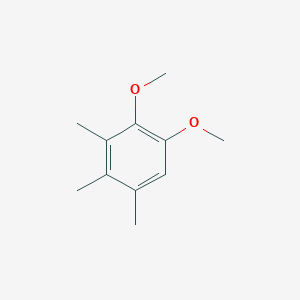
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
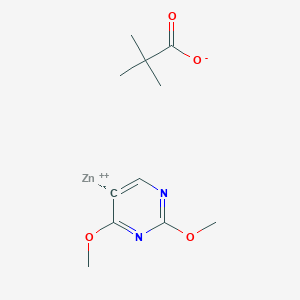
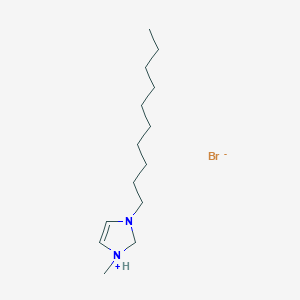

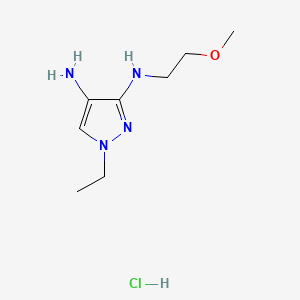
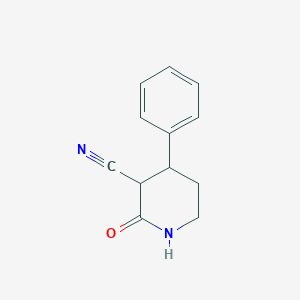
![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
